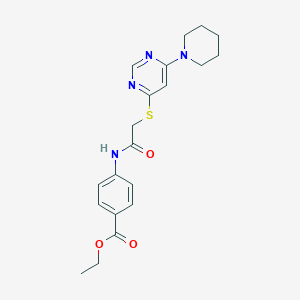
Ethyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE: is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via condensation reactions involving urea and β-diketones.
Thioether Formation: The sulfur linkage is introduced through nucleophilic substitution reactions, where a thiol reacts with a halogenated pyrimidine derivative.
Amide Bond Formation: The amide bond is formed by reacting the thioether intermediate with an acyl chloride or anhydride.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine and pyrimidine rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfur linkage plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
- ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
Uniqueness
ETHYL 4-(2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O3S/c1-2-27-20(26)15-6-8-16(9-7-15)23-18(25)13-28-19-12-17(21-14-22-19)24-10-4-3-5-11-24/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,23,25) |
InChI Key |
UYTGNBIROQZHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















